molecular formula C11H14N2O3 B14837420 5-Cyclopropoxy-3-isopropyl-2-nitropyridine

5-Cyclopropoxy-3-isopropyl-2-nitropyridine

Cat. No.: B14837420
M. Wt: 222.24 g/mol
InChI Key: BVFWCMHVFRALJY-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-isopropyl-2-nitropyridine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound belongs to the class of nitropyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-isopropyl-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropoxy and isopropyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of nitropyridine derivatives often involves large-scale nitration processes using nitric acid and other nitrating agents. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-isopropyl-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Ammonia or amines in the presence of a base.

Major Products

Scientific Research Applications

5-Cyclopropoxy-3-isopropyl-2-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-isopropyl-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-isopropyl-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-cyclopropyloxy-2-nitro-3-propan-2-ylpyridine

InChI

InChI=1S/C11H14N2O3/c1-7(2)10-5-9(16-8-3-4-8)6-12-11(10)13(14)15/h5-8H,3-4H2,1-2H3

InChI Key

BVFWCMHVFRALJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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